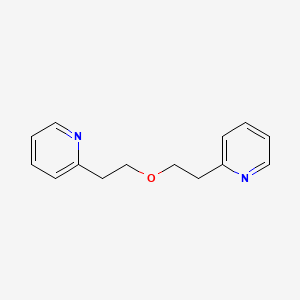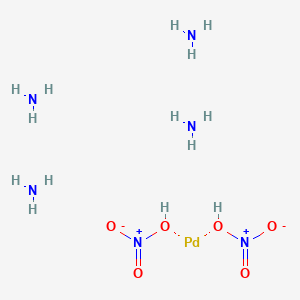
(Nitrooxy)palladio nitrate tetraamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitrooxy)palladio nitrate tetraamine, also known as tetraamminepalladium(II) nitrate, is a coordination compound with the chemical formula Pd(NH3)4(NO3)2. This compound features a central palladium ion coordinated by four ammonia molecules and two nitrate ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrooxy)palladio nitrate tetraamine typically involves the reaction of palladium(II) chloride with ammonia in the presence of nitric acid. The reaction proceeds as follows: [ \text{PdCl}_2 + 4\text{NH}_3 + 2\text{HNO}_3 \rightarrow \text{Pd(NH}_3\text{)}_4(\text{NO}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity palladium metal, which is dissolved in fuming nitric acid to form palladium nitrate. This solution is then treated with ammonia to yield the desired tetraamine complex .
Analyse Des Réactions Chimiques
Types of Reactions
(Nitrooxy)palladio nitrate tetraamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as triphenylphosphine or thiourea under mild conditions.
Major Products Formed
Oxidation: Palladium(IV) nitrate complexes.
Reduction: Palladium metal or palladium(0) complexes.
Substitution: Various palladium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
(Nitrooxy)palladio nitrate tetraamine is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
In biological research, this compound is used to study the interactions of palladium complexes with biomolecules.
Industry
Industrially, this compound is used in the production of heterogeneous catalysts for various chemical processes, including the isomerization of alkanes and the oxidation of propylene to propylene oxide .
Mécanisme D'action
The mechanism of action of (Nitrooxy)palladio nitrate tetraamine involves the coordination of the palladium ion with ligands, which facilitates various catalytic processes. The palladium ion acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraammineplatinum(II) nitrate: Similar structure but with platinum instead of palladium.
Palladium(II) nitrate: Lacks the ammonia ligands, resulting in different reactivity and applications.
Uniqueness
(Nitrooxy)palladio nitrate tetraamine is unique due to its specific coordination environment, which imparts distinct catalytic properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
H14N6O6Pd |
|---|---|
Poids moléculaire |
300.57 g/mol |
Nom IUPAC |
azane;nitric acid;palladium |
InChI |
InChI=1S/2HNO3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
Clé InChI |
DIJATZHSLJVAHU-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


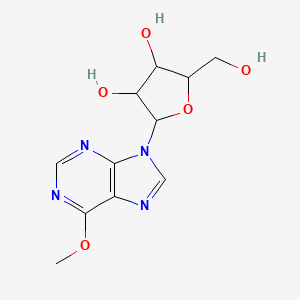
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
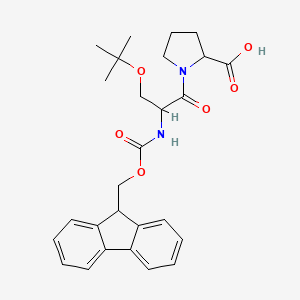
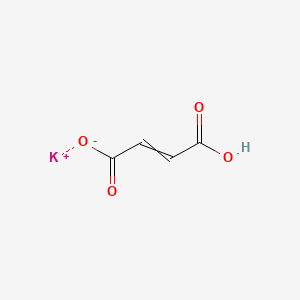
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
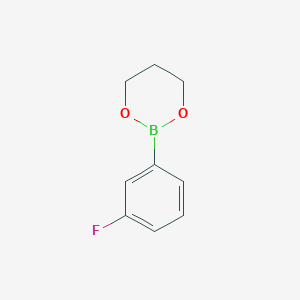
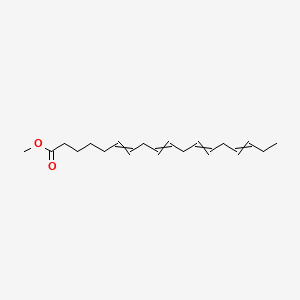
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
